Amopyroquine

Vue d'ensemble

Description

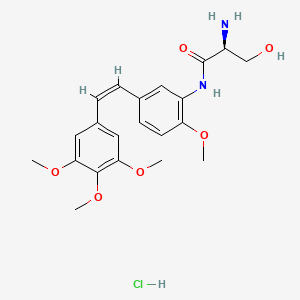

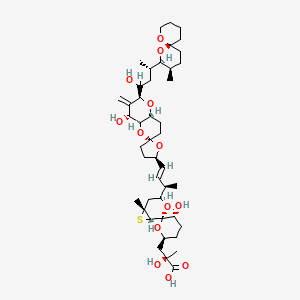

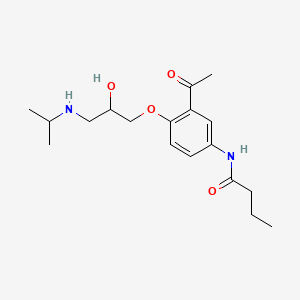

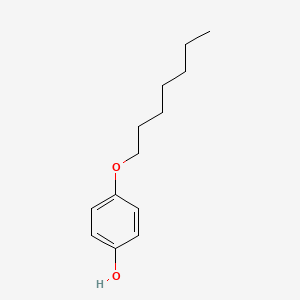

L’amopyroquine est un composé synthétique de formule moléculaire C20H20ClN3O et d’une masse molaire de 353,85 g/mol . Il est connu pour ses propriétés antimicrobiennes et antipaludiques, ce qui en fait un composé précieux en chimie médicinale . L’this compound est structurellement apparentée à d’autres composés de la 4-aminoquinoléine, connus pour leur efficacité contre le paludisme .

Applications De Recherche Scientifique

Amopyroquine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the synthesis of new antimalarial agents.

Biology: Studied for its effects on microbial growth and its potential as an antimicrobial agent.

Medicine: Investigated for its antimalarial properties and potential use in treating other infectious diseases.

Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mécanisme D'action

L’amopyroquine exerce ses effets en se concentrant dans la vacuole digestive du parasite intraérythrocytaire. Elle inhibe l’hème polymérase du parasite, entraînant l’accumulation d’hème soluble, qui est toxique pour le parasite . Ce mécanisme est similaire à celui d’autres composés de la 4-aminoquinoléine .

Analyse Biochimique

Biochemical Properties

Amopyroquine plays a significant role in biochemical reactions, particularly in the inhibition of haem polymerase within the Plasmodium parasite. This inhibition leads to the accumulation of toxic haem, which is detrimental to the parasite. This compound interacts with various biomolecules, including haem and haemozoin, disrupting the detoxification process of haem within the parasite’s digestive vacuole . Additionally, this compound is known to interact with enzymes involved in the parasite’s metabolic pathways, further inhibiting its growth and replication .

Cellular Effects

This compound exerts its effects on various cell types, primarily targeting the Plasmodium-infected erythrocytes. It disrupts cellular processes by inhibiting haem polymerase, leading to the accumulation of toxic haem and subsequent cell death . This compound also affects cell signaling pathways and gene expression within the parasite, contributing to its antimalarial activity . In human cells, this compound has been shown to accumulate in neutrophils, where it can deplete glutathione and induce oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to haem within the digestive vacuole of the Plasmodium parasite. This binding prevents the conversion of haem to haemozoin, a non-toxic form, leading to the accumulation of toxic haem . This compound also inhibits haem polymerase, an enzyme crucial for the detoxification process . Additionally, this compound can interfere with the parasite’s DNA replication and transcription processes, further inhibiting its growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in the parasite . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth and replication of the Plasmodium parasite . Prolonged exposure to this compound can lead to the development of resistance, necessitating the use of combination therapies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits the growth of the Plasmodium parasite without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antimalarial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the Plasmodium parasite. It primarily affects the haem detoxification pathway by inhibiting haem polymerase . Additionally, this compound can interfere with other metabolic processes, including DNA replication and transcription . The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the digestive vacuole of the Plasmodium parasite, where it exerts its antimalarial effects . In human cells, this compound is distributed to various tissues, including the liver and spleen, where it can induce oxidative stress and other cellular effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the digestive vacuole of the Plasmodium parasite . This localization is crucial for its antimalarial activity, as it allows the compound to interact with haem and inhibit haem polymerase . In human cells, this compound can localize to the cytoplasm and other organelles, where it can induce oxidative stress and other cellular effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’amopyroquine implique plusieurs étapes clés :

Protection du groupe amine : Cette étape est cruciale pour éviter des réactions indésirables lors des étapes suivantes.

Réaction de Mannich : Cette réaction est dirigée en ortho par rapport au groupe alcool.

Addition de Michael : L’acide acrylique est ajouté à cette étape.

Cyclisation de Friedel-Crafts : Cette étape forme la structure centrale du composé.

Substitution aromatique nucléophile chimiosélective (SNAr) : Cette étape finalise la synthèse.

Méthodes de production industrielle

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l’utilisation de réacteurs à écoulement continu et d’équipements de synthèse automatisés pour augmenter le rendement et réduire le temps de production .

Analyse Des Réactions Chimiques

Types de réactions

L’amopyroquine subit plusieurs types de réactions chimiques :

Oxydation : Cette réaction peut modifier le cycle quinoléique, affectant l’activité du composé.

Réduction : Cette réaction peut réduire les groupes nitro en amines.

Substitution : La substitution aromatique nucléophile (SNAr) est une réaction courante pour modifier le cycle quinoléique.

Réactifs et conditions courants

Agents oxydants : Comme le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Agents réducteurs : Comme le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4).

Réactifs de substitution : Comme les halogénures et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des groupes fonctionnels modifiés, ce qui peut améliorer ou réduire son activité biologique .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans la synthèse de nouveaux agents antipaludiques.

Biologie : Étudié pour ses effets sur la croissance microbienne et son potentiel en tant qu’agent antimicrobien.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique.

Comparaison Avec Des Composés Similaires

Composés similaires

Amodiaquine : Une autre 4-aminoquinoléine avec des propriétés antipaludiques.

Chloroquine : Un médicament antipaludique bien connu ayant un mécanisme d’action similaire.

N-tertbutylamodiaquine : Un dérivé de l’amodiaquine avec une solubilité lipidique améliorée et une résistance réduite.

Unicité de l’amopyroquine

L’this compound est unique en raison de ses modifications structurales spécifiques, qui améliorent sa stabilité et réduisent la probabilité de résistance par rapport à d’autres composés de la 4-aminoquinoléine . Sa capacité à inhiber la croissance des bactéries anaérobies en se liant à la sous-unité ribosomique 50S la distingue également des autres composés similaires .

Propriétés

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCUCSDUMVJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10350-81-9 (di-hydrochloride) | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203544 | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-81-2 | |

| Record name | Amopyroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOPYROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)